2,6-dipyridin-4-ylpyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of three pyridine rings and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of pyruvates and aldehydes in a one-pot reaction . This method typically involves the following steps:
Cyanation: The initial step involves the cyanation of a 1,2,4-triazine precursor.
Aza-Diels–Alder Reaction: The cyanated product undergoes an aza-Diels–Alder reaction.
Hydrolysis: The cyano group is hydrolyzed in sulfuric acid.
Oxidation: The final step involves the oxidation of methyl groups using potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as halogens and nucleophiles like amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid
Nicotinic Acid: 3-Pyridinecarboxylic acid (Niacin)
Isonicotinic Acid: 4-Pyridinecarboxylic acid
Uniqueness
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is unique due to its structure, which includes three pyridine rings and a carboxylic acid group. This structure allows it to form stable coordination complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks and coordination polymers.
Eigenschaften
Molekularformel |
C16H11N3O2 |
---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
2,6-dipyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)13-9-14(11-1-5-17-6-2-11)19-15(10-13)12-3-7-18-8-4-12/h1-10H,(H,20,21) |
InChI-Schlüssel |
SECYFZDXLHSHCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.